(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[(2R)-4,4-dimethylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-(4,4-Dimethylpyrrolidin-2-yl)methanol, also known by its CAS number 1610034-33-7, is a compound that has garnered attention in various fields of biological research. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
- Solubility : Very soluble in water (16.6 mg/ml) and organic solvents.
- Log P : Indicates moderate lipophilicity (Log P values range from -0.01 to 1.92 across different models).
These properties suggest that the compound may have good bioavailability and the potential for effective cellular uptake.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways, which may include kinases and other signaling proteins.
- Receptor Modulation : It may act as a modulator of certain receptors involved in neurotransmission and other cellular processes.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Anti-inflammatory Properties
Research has shown that pyrrolidine derivatives can reduce inflammation markers in various models. This suggests that this compound might also possess anti-inflammatory activity, although specific studies are needed to confirm this.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent high-throughput screening identified several pyrrolidine derivatives with significant activity against Leishmania species.
- Results indicated that structural modifications led to enhanced potency against intracellular amastigotes.
-
Neuroprotective Study :
- In vitro studies demonstrated that certain pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
- The protective mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidine Family
(a) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 1009335-36-7)
- Structural Differences : Contains an additional hydroxyl group at the 3-position and a hydrochloride salt.
- Similarity Score : 0.82 (based on functional group and ring structure) .
- Applications : Used in peptidomimetics and β-turn inducer synthesis.
(b) (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 125032-87-3)
- Key Distinction : Stereochemical configuration at the 3- and 5-positions differs, altering hydrogen-bonding capacity.
- Similarity Score : 0.82 .
(c) (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride (CAS 1315593-71-5)
Pyridine-Based Methanol Derivatives
(a) (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Core Heterocycle : Pyridine ring instead of pyrrolidine.
- Functional Groups : Chlorine and dimethoxymethyl substituents confer distinct electronic properties.
- Applications : Intermediate in agrochemical synthesis .
(b) (4-Methoxypyridin-2-yl)-methanol
- Key Feature : Methoxy group at the 4-position increases solubility in polar solvents compared to pyrrolidine analogs .
Stereochemical and Functional Group Comparisons
Physicochemical and Stability Data
- Solubility: this compound requires sonication and heating for solubility in methanol, unlike its pyridine analogs, which dissolve readily due to aromatic ring polarity .
- Stability: The 4,4-dimethyl groups in the target compound enhance steric protection of the pyrrolidine ring, reducing oxidation compared to non-methylated analogs like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol .
- Volatility: Unlike volatile aromatic methanols (e.g., benzyl alcohol derivatives), pyrrolidine-based methanols exhibit lower vapor pressure, making them suitable for high-temperature reactions .
Preparation Methods
Stereoselective Ring Enlargement and Functionalization
One prominent method involves the stereoselective ring enlargement of precursor pyrrolidine derivatives, followed by functionalization to introduce the methanol group at the 2-position of the pyrrolidine ring.
- Starting from (S)-pyrrolidin-2-yl derivatives, a stereoselective ring expansion is performed, often catalyzed by palladium or other transition metals.
- The process typically involves palladium-catalyzed vinylation or arylation, which introduces the necessary substituents while maintaining stereochemical integrity.
- Subsequent oxidation steps, such as Swern oxidation, convert alcohol functionalities into aldehydes or ketones, which are then reduced back to alcohols with high stereoselectivity.
- A study demonstrated the synthesis of (R)-1-methyl-3-(vinyloxy)piperidine from (S)-(1-methylpyrrolidin-2-yl)methanol with an enantiomeric ratio of >49:1, indicating high stereoselectivity achieved through ring enlargement and palladium-catalyzed vinylation.
Oxidative and Reductive Transformations
Oxidation of pyrrolidine derivatives to form aldehydes or ketones, followed by reduction, is a common route to introduce the hydroxymethyl group.
- Swern oxidation of (S)-N-Boc-prolinol derivatives yields the corresponding aldehyde.
- Reduction of the aldehyde with hydride reagents (e.g., lithium aluminium hydride) affords the target alcohol, (R)-(4,4-Dimethylpyrrolidin-2-yl)methanol.
- The oxidation of (S)-N-Boc-prolinol using Swern conditions, followed by reduction with lithium aluminium hydride, successfully produces the desired alcohol with high stereoselectivity.
Direct Alkylation and Substitution
Another approach involves direct alkylation or substitution reactions on pyrrolidine rings to install the methanol group.
- Alkylation of pyrrolidine derivatives with formaldehyde or related reagents introduces the hydroxymethyl group.
- Subsequent stereoselective reduction or functional group manipulation yields the (R)-enantiomer.
- Alkylation of pyrrolidine derivatives with formaldehyde derivatives under controlled conditions produces hydroxymethyl pyrrolidines, which are then stereoselectively reduced to (R)-configured compounds.
Catalytic Coupling and Cross-Coupling Reactions
Recent advances utilize transition metal-catalyzed cross-coupling reactions to construct the pyrrolidine core with precise stereochemistry.
- Palladium-catalyzed coupling of aryl halides with pyrrolidine derivatives.
- Suzuki or Heck reactions facilitate the formation of complex pyrrolidine frameworks, which are then functionalized to introduce the methanol group.
- Catalytic domino Heck/Suzuki β,α-diarylation reactions have been used to synthesize pyrrolidine derivatives, which can be further functionalized to produce this compound.
Summary of Key Data and Reaction Conditions
| Method | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Ring enlargement via palladium catalysis | (S)-pyrrolidin-2-yl derivatives | Pd catalyst, vinylation reagents | Reflux, inert atmosphere | High | Stereoselective, enantiomeric ratio >49:1 |
| Oxidation-reduction | Pyrrolidine derivatives | Swern oxidation, LiAlH4 | -78°C to room temp | Moderate to high | Stereoselective |
| Alkylation with formaldehyde | Pyrrolidine derivatives | Formaldehyde, reducing agents | Mild conditions | Variable | Produces hydroxymethyl intermediates |
| Cross-coupling reactions | Aryl halides, pyrrolidine derivatives | Pd or Co catalysts | Reflux, specified solvents | Variable | Enables complex framework synthesis |
Notes on Stereochemistry and Purity
- The enantiomeric purity of this compound is often achieved through stereoselective catalytic processes or chiral auxiliaries.
- Purification techniques such as column chromatography and recrystallization are employed to enhance purity.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (R)-proline derivative, LiAlH4, THF, reflux | Reduction of ketone to alcohol |
| 2 | Chiral column (Chiralcel® OD-H), hexane:isopropanol (85:15) | Enantiomer separation |
| 3 | NMR (DMSO-d6, 400 MHz) | Structural validation |
How can researchers resolve discrepancies in the observed biological activity of this compound across different assay conditions?
Level : Advanced
Methodological Answer :
Discrepancies often arise from variations in solvent polarity, pH, or assay interference. Mitigation strategies include:
- Solvent Standardization : Use methanol or DMSO for compound solubilization, as these minimize solvent-solute interactions affecting activity .
- Control Experiments : Include vehicle controls (e.g., methanol-only) to rule out solvent effects on cell viability or enzyme activity.
- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based assays vs. LC-MS quantification).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, incubation time) .
Data Contradiction Case Study :
If IC50 values vary between cell lines, perform:
- Metabolic Profiling : Assess compound stability in different media (e.g., DMEM vs. RPMI).
- Protein Binding Assays : Quantify serum protein interactions using ultrafiltration or equilibrium dialysis.
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy :
- 1H NMR (D2O/CD3OD): Confirm the presence of the pyrrolidine ring (δ 2.8–3.2 ppm for CH2 groups) and methanol moiety (δ 3.5–4.0 ppm) .
- 13C NMR : Verify quaternary carbons (δ 60–70 ppm for C-4,4-dimethyl groups).
- FTIR : Identify O-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ to detect [M+H]+ at m/z 158.1.
Q. Yield Improvement Example :
| Parameter | Adjustment | Yield Increase |
|---|---|---|
| Temperature | Increase from 60°C to 80°C | 15% → 32% |
| Catalyst Loading | 5 mol% → 10 mol% ZnCl2 | 32% → 48% |
| Solvent | Switch from THF to methanol | 48% → 65% |
How can researchers validate the stereochemical stability of this compound under varying storage conditions?
Level : Advanced
Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze ee via chiral HPLC .
- pH Stability Testing : Dissolve the compound in buffers (pH 2–9) and monitor racemization using polarimetry.
- Light Exposure Tests : Use UV-vis spectroscopy to detect photodegradation products.
Q. Stability Data Example :
| Condition | Time (weeks) | ee (%) |
|---|---|---|
| 25°C, dark | 4 | 99.2 |
| 40°C, 75% RH | 4 | 97.5 |
| pH 2, 25°C | 4 | 94.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
